BW-723C86

Beschreibung

Eigenschaften

IUPAC Name |

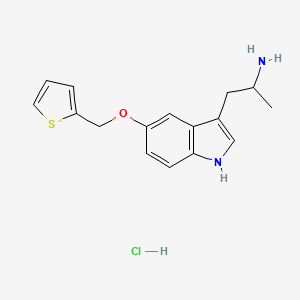

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJBJMIBANAOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415503 | |

| Record name | 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160521-72-2 | |

| Record name | α-Methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160521-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-(2-Thenyloxy)-1H-indol-3-yl)propan-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160521722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-723C86 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMH6M2ELN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BW-723C86: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of BW-723C86, a selective 5-HT2B receptor agonist. The information is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their understanding and utilization of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]propan-2-amine, is a tryptamine derivative.[1] Its chemical structure is characterized by an indole core substituted at the 5-position with a thienylmethoxy group and at the 3-position with a 2-aminopropyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]propan-2-amine | [1] |

| Molecular Formula | C16H18N2OS | [1] |

| Molecular Weight | 286.39 g/mol | [1] |

| CAS Number | 160521-72-2 | [1] |

| SMILES | CC(N)Cc1c[nH]c2cc(OCC3=CC=CS3)ccc12 | |

| Appearance | Solid powder | |

| Purity | ≥98% |

Pharmacological Properties

This compound is a potent and selective agonist of the serotonin 5-HT2B receptor. Its pharmacological activity is primarily mediated through its interaction with this receptor subtype.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the human 5-HT2B receptor, with reported Ki values in the low nanomolar range. It displays significant selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. While it is a mixed 5-HT2B/5-HT2C agonist, it is approximately three times more selective for the 5-HT2B receptor. Its selectivity over the 5-HT2A receptor is reported to be over 200-fold.

Table 2: Receptor Binding Affinity Profile of this compound

| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT2B | Reference |

| 5-HT2B | ~1-5 | - | |

| 5-HT2A | ~80 | >100-fold | |

| 5-HT2C | ~500 | ~3-fold |

Functional Activity

As a 5-HT2B receptor agonist, this compound stimulates downstream signaling pathways upon receptor binding. Functional assays have demonstrated that it activates 5-HT2B-mediated intracellular calcium mobilization with EC50 values in the low nanomolar range. This activation of the Gq/11 pathway leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels.

Signaling Pathways

The primary signaling pathway activated by this compound is the canonical Gq/11-PLC pathway. However, recent evidence suggests a potential link to the Aryl Hydrocarbon Receptor (AhR) pathway.

Canonical 5-HT2B Receptor Signaling

Caption: Canonical 5-HT2B receptor signaling cascade initiated by this compound.

Proposed Link to Aryl Hydrocarbon Receptor (AhR) Pathway

Recent studies suggest that this compound-mediated activation of the 5-HT2B receptor can lead to the transcriptional activation of the Aryl Hydrocarbon Receptor (AhR). The precise molecular mechanism connecting these two pathways is still under investigation.

Caption: Proposed signaling pathway linking 5-HT2B receptor activation to AhR.

Experimental Protocols

This compound has been extensively used in preclinical studies to investigate the role of the 5-HT2B receptor in various physiological and pathological processes, particularly in models of anxiety.

In Vivo Models of Anxiety

This test is used to assess anxiolytic-like effects by measuring the time a rat spends in social interaction with an unfamiliar partner. An increase in interaction time is indicative of an anxiolytic effect.

Experimental Workflow:

Caption: Workflow for the rat social interaction test with this compound.

Detailed Methodology:

-

Animals: Male rats are typically used and are housed in pairs or groups.

-

Apparatus: A novel, dimly lit open-field arena.

-

Procedure:

-

Rats are administered this compound (e.g., 3-10 mg/kg, subcutaneously) or vehicle 30 minutes before testing.

-

Pairs of unfamiliar rats (one treated, one untreated, or both treated depending on the experimental design) are placed in the center of the arena.

-

Behavior is recorded for a predetermined period (e.g., 10 minutes).

-

The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer or using automated tracking software.

-

-

Data Analysis: The mean time of social interaction is compared between the this compound-treated group and the vehicle-treated control group.

This operant conditioning-based test assesses anxiolytic-like activity by measuring the suppression of responding for a reward when it is paired with a punishment (e.g., a mild foot shock). Anxiolytic compounds increase the number of punished responses.

Experimental Workflow:

Caption: Workflow for the Geller-Seifter conflict test with this compound.

Detailed Methodology:

-

Animals: Food- or water-deprived rats are used.

-

Apparatus: An operant conditioning chamber equipped with a lever, a food/liquid dispenser, and a grid floor for delivering foot shocks.

-

Procedure:

-

Rats are first trained to press a lever for a reward (e.g., food pellet or sweetened liquid).

-

Once the behavior is established, a conflict component is introduced where lever presses are intermittently punished with a mild foot shock.

-

On the test day, rats are administered this compound (e.g., 10-30 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the session.

-

The number of lever presses during the punished periods is recorded.

-

-

Data Analysis: The number of punished responses is compared between the drug-treated and vehicle-treated groups.

Pharmacokinetics and Metabolism

Limited information is publicly available regarding the detailed pharmacokinetic profile and metabolism of this compound. It is described as being orally active. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro metabolism studies using liver microsomes and recombinant cytochrome P450 enzymes would be necessary to identify the specific enzymes involved in its biotransformation.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT2B receptor. Its selectivity for this receptor subtype, coupled with its demonstrated in vivo activity in models of anxiety, makes it a compound of significant interest for researchers in neuroscience and drug discovery. The emerging link to the Aryl Hydrocarbon Receptor pathway opens new avenues for research into the complex signaling mechanisms modulated by this compound. Further elucidation of its pharmacokinetic and metabolic profile will be crucial for its potential future development.

References

A Comprehensive Technical Guide to BW-723C86

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW-723C86 is a potent and selective tryptamine-derived agonist for the serotonin 5-HT2B receptor.[1][2][3] Its ability to selectively activate this receptor subtype has made it a valuable pharmacological tool for investigating the diverse physiological roles of the 5-HT2B receptor, which range from cardiovascular and pulmonary function to neurotransmission and cell proliferation. This guide provides an in-depth overview of the chemical properties, pharmacological actions, and key experimental findings related to this compound.

Chemical Identity

-

IUPAC Name: 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]-2-propanamine[1]

-

CAS Number: 160521-72-2 (HCl salt)

-

Molecular Formula: C₁₆H₁₈N₂OS

-

Molar Mass: 286.39 g·mol⁻¹[1]

Pharmacological Profile

Mechanism of Action

This compound is a selective agonist of the 5-HT2B receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), triggering a variety of downstream cellular responses.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the binding affinity and functional potency of this compound.

Table 1: Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Selectivity vs. 5-HT2B |

| 5-HT2B | ~1–5 | - |

| 5-HT2A | >100-fold lower affinity | >100x |

| 5-HT2C | ~3-10-fold lower affinity | ~3-10x |

Note: Selectivity can vary depending on the specific assay conditions.

Table 2: Functional Potency

| Assay | EC₅₀ (nM) |

| Intracellular Calcium Mobilization | Low nanomolar range |

Table 3: In Vitro and In Vivo Effective Concentrations/Doses

| Experimental Model | Effect | Concentration/Dose |

| Pig Pulmonary Artery | Concentration-dependent relaxation | 1-100 nM |

| Rat Models of Anxiety | Anxiolytic-like effects | 3-10 mg/kg (s.c.) |

| Rat Models of Anxiety (Vogel conflict test) | Anxiolytic effects | 10-30 mg/kg (i.p.) |

| Freely-fed Rats | Hyperphagia and reduced grooming | 1-20 mg/kg (s.c.) |

| Melan-A Cells & Normal Human Melanocytes | Reduced melanin synthesis | 20 µM (effective concentration) |

| Primary Cultures of Adult Rat Hepatocytes | Phosphorylation of EGF/TGF-α RTK and p70S6K | 10⁻⁶ M |

Key Biological Activities and Signaling Pathways

Anti-Melanogenesis

This compound has been shown to inhibit melanin synthesis in melanocytes. This effect is not due to direct inhibition of tyrosinase, the key enzyme in melanogenesis, but rather through the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.

The signaling pathway involves the inhibition of the Protein Kinase A (PKA) and cAMP Response Element-Binding Protein (CREB) pathway, which leads to a reduction in MITF expression and, consequently, decreased transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

Modulation of Macrophage Gene Expression

In human macrophages, this compound has been demonstrated to modulate the transcriptional profile, in part, through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor involved in immune responses and xenobiotic metabolism. This finding suggests a novel link between serotonin receptor signaling and AhR-mediated pathways in immune cells. Some effects of this compound in macrophages have been observed to be independent of the 5-HT2B receptor, indicating potential off-target activities or complex signaling interactions.

Induction of Hepatocyte Proliferation

This compound stimulates DNA synthesis and proliferation in primary cultures of adult rat hepatocytes. This mitogenic effect is mediated by the 5-HT2B receptor and involves the autocrine secretion of Transforming Growth Factor-alpha (TGF-α). The signaling cascade proceeds through the activation of the Phospholipase C (PLC)/Ca²⁺ pathway, leading to TGF-α release. TGF-α then activates its receptor, a receptor tyrosine kinase (RTK), which in turn engages downstream pathways including the Phosphatidylinositol 3-kinase (PI3K)/Extracellular signal-regulated kinase 2 (ERK2)/mammalian Target of Rapamycin (mTOR) axis, ultimately promoting cell proliferation.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of this compound for the 5-HT2B receptor.

-

Membrane Preparation: Tissues or cells expressing the 5-HT2B receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Incubation: A fixed concentration of a radiolabeled ligand for the 5-HT2B receptor (e.g., [³H]-5-HT) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Western Blotting for Protein Expression Analysis

This technique is used to quantify the expression levels of specific proteins, such as tyrosinase, TRP-1, TRP-2, and MITF, in response to this compound treatment.

-

Cell Lysis: Melan-A cells are treated with this compound for a specified time, then washed and lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-tyrosinase, anti-MITF).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

Melanin Content Assay

This assay measures the amount of melanin produced by melanocytes after treatment with this compound.

-

Cell Culture and Treatment: Melan-A cells or normal human melanocytes are cultured and treated with various concentrations of this compound for a defined period (e.g., 72 hours).

-

Cell Lysis: The cells are harvested and lysed, typically with a sodium hydroxide solution, to release the melanin.

-

Spectrophotometry: The absorbance of the cell lysates is measured at a specific wavelength (e.g., 475 nm) using a spectrophotometer.

-

Quantification: The melanin content is normalized to the total protein concentration of the cell lysate to account for differences in cell number.

Conclusion

This compound is a critical research tool for elucidating the multifaceted roles of the 5-HT2B receptor. Its selectivity allows for the targeted investigation of this receptor's involvement in a wide array of physiological and pathological processes. The findings from studies utilizing this compound have provided significant insights into its potential as a modulator of melanogenesis, immune responses, and tissue regeneration. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development, offering a detailed overview of the current knowledge on this important pharmacological agent.

References

- 1. Effect of Selective Serotonin (5-HT)2B Receptor Agonist BW723C86 on Epidermal Growth Factor/Transforming Growth Factor-α Receptor Tyrosine Kinase and Ribosomal p70 S6 Kinase Activities in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and History of BW-723C86

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of BW-723C86, a potent and selective 5-HT₂B receptor agonist. The document details its chemical properties, binding affinities, and functional potencies at various serotonin receptor subtypes. Key experimental protocols for radioligand binding and calcium mobilization assays are described, alongside in vivo methodologies such as the Vogel conflict test. The known signaling pathways activated by this compound are illustrated, providing a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers investigating the 5-HT₂B receptor and the therapeutic potential of its ligands.

Introduction

This compound, chemically known as α-methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine, is a tryptamine derivative that has been instrumental in elucidating the physiological roles of the serotonin 2B (5-HT₂B) receptor.[1] Developed by Glaxo Group Ltd., its initial exploration in the mid-1990s revealed a distinct pharmacological profile, characterized by its selective agonist activity at the 5-HT₂B receptor. This selectivity has positioned this compound as a critical research tool for investigating the diverse functions of the 5-HT₂B receptor throughout the central nervous system and peripheral tissues.

Discovery and History

The development of this compound originated from research programs at Glaxo Wellcome (now GlaxoSmithKline) aimed at creating selective ligands for serotonin receptor subtypes. While the specific synthesis and initial screening details are not extensively publicized in seminal patents or publications, the first detailed pharmacological characterizations emerged in the mid-to-late 1990s from the work of G.A. Kennett and colleagues. These foundational studies established this compound as a selective 5-HT₂B receptor agonist and began to uncover its physiological effects, such as its anxiolytic-like properties and its influence on feeding behavior.[2][3]

Chemical Properties

| Property | Value |

| IUPAC Name | 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]-2-propanamine |

| Chemical Formula | C₁₆H₁₈N₂OS |

| Molar Mass | 286.39 g·mol⁻¹ |

| CAS Number | 160521-72-2 (HCl salt) |

| Structure | (Image of the chemical structure of this compound) |

Pharmacological Profile: Quantitative Data

This compound exhibits a high affinity for the 5-HT₂B receptor, with varying degrees of selectivity over other serotonin receptor subtypes. The following tables summarize the available quantitative data on its binding affinity (Ki) and functional potency (EC₅₀).

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Reported Ki (nM) | Reference |

| 5-HT₂B | ~1–5 | [4] |

| 46.77 | [5] | |

| 5-HT₂C | - | - |

| 5-HT₂A | - | - |

Note: There is some discrepancy in the literature regarding the precise Ki values and selectivity. Some sources indicate only a 3-fold selectivity for the 5-HT₂B receptor over the 5-HT₂C receptor, while others suggest a more than 100-fold selectivity over both 5-HT₂A and 5-HT₂C receptors. Further comparative studies are needed for definitive values.

Table 2: Functional Potencies (EC₅₀) of this compound at Human Serotonin Receptors

| Assay Type | Receptor Subtype | Reported EC₅₀ (nM) | Reference |

| Phosphoinositide Hydrolysis | 5-HT₂B | 18 | |

| Calcium Mobilization | 5-HT₂B | Low nanomolar range | |

| Phosphoinositide Hydrolysis | 5-HT₂C | - | - |

| Phosphoinositide Hydrolysis | 5-HT₂A | - | - |

Mechanism of Action and Signaling Pathways

This compound functions as an agonist at the 5-HT₂B receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway. Activation of this pathway leads to a cascade of intracellular events.

Primary Gq/11 Signaling Pathway

Activation of the 5-HT₂B receptor by this compound initiates the following canonical signaling cascade:

Figure 1: Canonical 5-HT₂B receptor Gq/11 signaling pathway activated by this compound.

Context-Specific Downstream Signaling

The downstream effects of 5-HT₂B receptor activation by this compound are cell-type specific and can involve other signaling pathways:

-

Melanogenesis Inhibition: In melanocytes, this compound has been shown to decrease melanin synthesis by inhibiting the PKA/CREB/MITF signaling pathway.

Figure 2: Inhibitory effect of this compound on the PKA/CREB/MITF pathway in melanocytes.

-

Macrophage Gene Profile Modulation: In macrophages, this compound can modulate the gene expression profile through the activation of the Aryl Hydrocarbon Receptor (AhR).

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for serotonin receptors.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a receptor of interest (IC₅₀), from which the Ki can be calculated.

Materials:

-

Cell membranes expressing the target 5-HT receptor (e.g., 5-HT₂A, 5-HT₂B, 5-HT₂C).

-

Radioligand specific for the target receptor (e.g., [³H]-5-HT for 5-HT₂B).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in order:

-

Assay buffer.

-

Cell membranes (at a concentration determined by prior optimization).

-

This compound dilution or vehicle (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This protocol describes a general method to measure the increase in intracellular calcium concentration following the activation of 5-HT₂B receptors by this compound.

Objective: To determine the functional potency (EC₅₀) of this compound by measuring its ability to induce calcium release in cells expressing the 5-HT₂B receptor.

Materials:

-

CHO or HEK 293 cells stably expressing the human 5-HT₂B receptor.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

-

Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Figure 4: Workflow for a calcium mobilization assay.

Vogel Conflict Test

This protocol is based on the studies by Kennett et al. and is used to assess the anxiolytic-like effects of this compound in rats.

Objective: To evaluate the anxiolytic potential of this compound by measuring its ability to increase the number of punished responses in a conflict situation.

Apparatus:

-

An operant chamber with a grid floor connected to a shock generator.

-

A drinking spout connected to a water source and a lickometer.

Procedure:

-

Water-deprive male rats for 48 hours prior to the test, with a 1-hour access to water at 24 hours.

-

On the test day, administer this compound (e.g., 10 and 30 mg/kg, i.p.) or vehicle 30 minutes before placing the rat in the operant chamber.

-

Allow the rat a 3-minute session in the chamber.

-

During the session, every 20th lick on the drinking spout results in the delivery of a mild electric shock through the grid floor.

-

Record the total number of licks and the number of shocks received.

-

An increase in the number of shocks received by the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

In Vivo Studies and Observed Effects

In vivo studies in animal models have been crucial in characterizing the pharmacological effects of this compound.

-

Anxiolytic-like Effects: In various rat models of anxiety, including the social interaction test, the Geller-Seifter conflict test, and the Vogel conflict test, this compound has demonstrated anxiolytic-like properties. These effects are mediated by the 5-HT₂B receptor.

-

Hyperphagia and Grooming: Administration of this compound to rats has been shown to increase food intake (hyperphagia) and reduce grooming behavior.

-

Other Effects: this compound has also been shown to dilate pulmonary arteries and inhibit liquid meal-induced gastric accommodation.

Conclusion

This compound has proven to be an invaluable pharmacological tool for the investigation of the 5-HT₂B receptor. Its selectivity, although a subject of some debate, has allowed for the attribution of numerous physiological functions to this receptor subtype. The anxiolytic-like effects observed in preclinical models suggest a potential therapeutic avenue for 5-HT₂B receptor agonists. However, the association of chronic 5-HT₂B receptor activation with valvular heart disease necessitates caution in the development of such compounds for long-term therapeutic use. This technical guide provides a comprehensive foundation for researchers working with this compound and for those interested in the broader field of serotonin pharmacology. Further research is warranted to fully elucidate the therapeutic potential and safety profile of targeting the 5-HT₂B receptor.

References

Pharmacological Profile of BW-723C86: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW-723C86 is a potent and selective agonist for the serotonin 5-HT2B receptor. This guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, functional potency, and in vivo effects. Detailed experimental protocols for key assays are provided to enable replication and further investigation. The signaling pathways and experimental workflows are illustrated through diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction

This compound, chemically known as α-methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine, is a tryptamine derivative that has been instrumental in elucidating the physiological and pathological roles of the 5-HT2B receptor. As a selective agonist, it has been widely used in preclinical research to investigate the receptor's involvement in various processes, including anxiety, appetite regulation, and cardiovascular function. This document serves as a technical resource, consolidating the key pharmacological data and methodologies associated with this compound.

Receptor Binding Profile

The selectivity of this compound for the 5-HT2B receptor is a key feature of its pharmacological profile. The following table summarizes its binding affinities (Ki) for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

| Receptor | This compound Ki (nM) | Reference |

| 5-HT2A | 500 | [1] |

| 5-HT2B | ~1-5 | [1] |

| 5-HT2C | 80 | [1] |

Note: Ki values can vary between studies depending on the experimental conditions.

Functional Activity

This compound acts as an agonist at the 5-HT2B receptor, stimulating the Gq/G11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) concentration is a hallmark of 5-HT2B receptor activation.

| Assay | Parameter | Value (nM) | Reference |

| Calcium Mobilization | EC50 | 18 | [2] |

| Phosphoinositide Hydrolysis | EC50 | 18 | [2] |

The rank order of potency for this compound at the human 5-HT2 receptor subtypes is 5-HT2B > 5-HT2C > 5-HT2A.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound at the 5-HT2B receptor.

In Vivo Pharmacology

In animal models, this compound has been shown to elicit a range of behavioral and physiological effects, providing insights into the in vivo functions of the 5-HT2B receptor.

| Effect | Animal Model | Dose Range | Route of Administration | Reference |

| Anxiolytic-like effects | Rat social interaction test, Vogel conflict test | 3-30 mg/kg | s.c., i.p. | |

| Hyperphagia | Freely-fed rats | 10-50 mg/kg | s.c. | |

| Reduced Grooming | Rats | 1-20 mg/kg | s.c. |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

-

Cell membranes expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand: [3H]Ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, and [3H]Mesulergine for 5-HT2C.

-

This compound hydrochloride.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding).

-

50 µL of the appropriate radioligand at a concentration close to its Kd.

-

100 µL of the cell membrane preparation (containing 10-20 µg of protein).

-

50 µL of this compound dilution or vehicle.

-

-

Incubate the plates at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4 mL of scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a functional assay to measure the potency (EC50) of this compound in stimulating intracellular calcium release via the 5-HT2B receptor.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human 5-HT2B receptor.

-

Cell culture medium (e.g., DMEM/F12).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound hydrochloride.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader with automated injection.

Procedure:

-

Seed the 5-HT2B receptor-expressing cells into the microplates and grow to confluence.

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in assay buffer to a final concentration of 4 µM. Add probenecid to a final concentration of 2.5 mM to inhibit dye leakage.

-

Remove the culture medium from the cells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

Wash the cells twice with assay buffer. After the final wash, leave 100 µL (for 96-well) or 25 µL (for 384-well) of assay buffer in each well.

-

Prepare serial dilutions of this compound in assay buffer at 5x the final desired concentration.

-

Place the cell plate in the fluorescence reader and measure the baseline fluorescence.

-

Add 25 µL (for 96-well) or 5 µL (for 384-well) of the this compound dilutions to the corresponding wells.

-

Measure the fluorescence intensity kinetically for at least 180 seconds.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the 5-HT2B receptor. Its high potency and selectivity have enabled significant advances in understanding the receptor's role in health and disease. This guide provides a consolidated resource of its pharmacological properties and the experimental methods used for its characterization, which should aid researchers in the design and interpretation of future studies involving this important compound.

References

A Technical Guide to BW-723C86: A Tryptamine-Derived 5-HT₂B Receptor Agonist

Abstract

This technical guide provides a comprehensive overview of BW-723C86, an α-methylated tryptamine derivative widely utilized in pharmacological research. It functions primarily as a selective and potent agonist for the serotonin 5-HT₂B receptor, with secondary activity at the 5-HT₂C receptor. This document details its chemical properties, receptor binding affinity, and functional potency. Furthermore, it elucidates the key downstream signaling pathways activated by this compound and provides generalized protocols for relevant in vitro and in vivo experimental assays. The guide summarizes its diverse physiological and behavioral effects observed in preclinical models and discusses its application as a critical research tool for elucidating the function of the 5-HT₂B receptor in various physiological systems.

Chemical Identity and Pharmacological Profile

This compound, with the IUPAC name 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]-2-propanamine, is a synthetic compound belonging to the tryptamine class.[1] Its structure is based on the core indole-3-ethanamine scaffold characteristic of tryptamines. Pharmacologically, this compound is recognized as a potent 5-HT₂B receptor agonist.[1][2] While it demonstrates good selectivity over the 5-HT₂A receptor, it is a mixed 5-HT₂B/5-HT₂C agonist, exhibiting approximately three times greater selectivity for the 5-HT₂B subtype compared to the 5-HT₂C subtype.[1] This profile necessitates careful experimental design, often involving the co-administration of a selective 5-HT₂C antagonist to isolate 5-HT₂B-mediated effects.[1]

Caption: Logical relationship showing the core tryptamine structure within this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The compound is typically supplied as a hydrochloride salt, which influences its molecular weight and solubility.

| Property | Value |

| IUPAC Name | 1-[5-(2-Thienylmethoxy)-1H-indol-3-yl]-2-propanamine |

| Synonyms | BW723C86, BW-723-C-86 |

| CAS Number | 160521-72-2 (HCl Salt) |

| Molecular Formula | C₁₆H₁₈N₂OS · HCl |

| Molar Mass | 286.39 g·mol⁻¹ (Free Base), 322.85 g·mol⁻¹ (HCl Salt) |

| Appearance | Crystalline solid |

Receptor Binding and Functional Activity

This compound's utility as a research tool is defined by its binding affinity (Ki) and functional potency (EC₅₀) at serotonin receptors. It displays high affinity for the 5-HT₂B receptor with notable, though lesser, affinity for the 5-HT₂C subtype.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Notes |

|---|---|---|

| 5-HT₂B | ≈ 1–5 nM | High affinity agonist |

| 5-HT₂C | ~3-fold lower than 5-HT₂B | Significant agonist activity |

| 5-HT₂A | >100 to 200-fold lower than 5-HT₂B | Low affinity and functional activity |

Table 2: Functional Potency of this compound

| Assay Type | Parameter | Value | Cell/Tissue Type |

|---|---|---|---|

| Intracellular Calcium Mobilization | EC₅₀ | Low nanomolar range | Cells expressing 5-HT₂B receptors |

| Pig Pulmonary Artery Relaxation | EC₅₀ | 1-100 nM (concentration-dependent) | PGF2α-precontracted pig pulmonary artery |

Downstream Signaling Pathways

Activation of the 5-HT₂B receptor by this compound initiates several intracellular signaling cascades, the most prominent being the canonical Gq/11 pathway.

Canonical Gq/11 Pathway

The 5-HT₂B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Agonist binding by this compound leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The concurrent elevation of DAG and intracellular Ca²⁺ activates Protein Kinase C (PKC).

Caption: Canonical 5-HT₂B receptor signaling pathway activated by this compound.

Cell-Specific Signaling Pathways

Research has uncovered more complex, cell-specific signaling cascades initiated by this compound:

-

Hepatocyte Proliferation: In adult rat hepatocytes, this compound stimulates a pathway involving the 5-HT₂B receptor, PLC, and Ca²⁺, which leads to the autocrine secretion of transforming growth factor-α (TGF-α). TGF-α then activates its own receptor tyrosine kinase (RTK), leading to the phosphorylation of p70 S6 Kinase (p70S6K), a key regulator of protein synthesis and cell growth.

-

Melanogenesis Inhibition: In melanocytes, this compound was found to decrease the expression of microphthalmia-associated transcription factor (MITF). This effect is associated with the downregulation of the Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB) signaling pathway, which in turn suppresses the transcription of key melanin-synthesizing enzymes like tyrosinase.

-

Macrophage Modulation: Studies in human macrophages have revealed that this compound can modulate the macrophage gene profile through the Aryl Hydrocarbon Receptor (AhR), demonstrating a functional 5-HT₂B-AhR axis. Notably, some transcriptional effects of this compound appear to be 5-HT₂B-independent, suggesting off-target activities that are important to consider during data interpretation.

Key Experimental Protocols

In Vitro: Radioligand Receptor Binding Assay

This protocol provides a generalized method for determining the binding affinity (Ki) of this compound for the 5-HT₂B receptor using a competitive binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT₂B receptor in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet by resuspension and re-centrifugation, and finally, resuspend in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a constant concentration of a suitable radioligand for the 5-HT₂B receptor (e.g., [³H]-LSD), and serially diluted concentrations of the unlabeled competitor drug (this compound).

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold wash buffer to minimize non-specific binding.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Generalized workflow for a radioligand receptor binding assay.

In Vivo: Assessment of Anxiolytic-like Effects in Rodents

This protocol outlines a generalized workflow for evaluating the anxiolytic-like properties of this compound in rats, based on models like the Vogel conflict test or social interaction test. All procedures must adhere to ethical guidelines for animal research.

Methodology:

-

Animal Acclimation: House male rats (e.g., Sprague-Dawley) under standard laboratory conditions with a controlled light/dark cycle, temperature, and humidity. Allow at least one week for acclimation to the facility before any experimental procedures.

-

Subject Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound at various doses, positive control like Diazepam). Use blinding procedures to minimize experimenter bias.

-

Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.) at a specific pre-test interval (typically 30 minutes). The vehicle solution should be administered to the control group.

-

Behavioral Testing:

-

Vogel Conflict Test: Place water-deprived rats in a test chamber where they receive a mild electric shock after a set number of licks from a drinking spout. Anxiolytic compounds increase the number of shocks the animals are willing to accept to drink.

-

Social Interaction Test: Place two unfamiliar, weight-matched rats in a novel, brightly lit arena and score behaviors such as sniffing, following, and grooming for a set period. Anxiolytic drugs typically increase the duration of active social interaction without increasing general locomotion.

-

-

Data Collection and Analysis: Score the behavioral parameters either manually by a trained observer or using automated video-tracking software. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.

Caption: Generalized workflow for an in vivo behavioral study in rodents.

Summary of Physiological and Behavioral Effects

This compound induces a range of centrally and peripherally mediated effects in animal models, which are predominantly attributed to 5-HT₂B receptor activation.

Table 3: Summary of In Vivo Effects of this compound in Animal Models

| Effect | Species | Dose Range | Route | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Anxiolysis | Rat | 3-30 mg/kg | s.c., i.p. | Increased punished responding and social interaction. | |

| Hyperphagia | Rat | 10-50 mg/kg | s.c. | Increased food consumption and time spent feeding. | |

| Reduced Grooming | Rat | 1-20 mg/kg | s.c. | Decreased frequency of grooming bouts. | |

| Vasodilation | Pig | 1-100 nM | In vitro | Relaxation of pre-contracted pulmonary arteries. | |

| Gastric Accommodation | Guinea Pig | 5 mg/kg | p.o. | Inhibition of liquid meal-induced gastric accommodation. |

| Head-Twitch Response | Rat | Wide range | N/A | Does not induce head-twitches, unlike 5-HT₂A agonists. | |

Applications and Limitations in Research

Applications:

-

Probing 5-HT₂B Function: this compound is an invaluable tool for investigating the physiological roles of the 5-HT₂B receptor in the central nervous system (e.g., anxiety, feeding behavior) and peripheral tissues (e.g., cardiovascular and gastrointestinal systems).

-

Target Validation: It can be used in early-stage drug discovery to validate the 5-HT₂B receptor as a potential therapeutic target for various disorders.

Limitations:

-

Partial Selectivity: Its agonist activity at 5-HT₂C receptors is a significant confounding factor. Experiments aiming to isolate 5-HT₂B effects must include controls with selective 5-HT₂C antagonists.

-

Therapeutic Potential: Chronic activation of 5-HT₂B receptors has been linked to the development of cardiac valvular heart disease, which limits the therapeutic potential of this compound and other 5-HT₂B agonists.

-

Off-Target Effects: As demonstrated in macrophage studies, this compound may have 5-HT₂B-independent effects, requiring careful validation of findings.

Conclusion

This compound is a potent and well-characterized tryptamine-derived 5-HT₂B receptor agonist. Its established pharmacological profile, coupled with a growing body of literature detailing its effects on various signaling pathways and physiological systems, solidifies its role as a standard research tool. For drug development professionals and scientists, a thorough understanding of its mixed 5-HT₂B/5-HT₂C activity and potential off-target effects is critical for the rigorous design of experiments and the accurate interpretation of results. Despite its limitations for therapeutic use, this compound remains indispensable for advancing our understanding of serotonin 5-HT₂B receptor biology.

References

The Role of BW-723C86 in 5-HT2B Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine 2B (5-HT2B) receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, ranging from cardiovascular function to central nervous system activities.[1] Its activation by the endogenous ligand serotonin (5-HT) initiates a cascade of intracellular signaling events. BW-723C86, a potent and selective agonist for the 5-HT2B receptor, has emerged as an invaluable pharmacological tool for elucidating the intricate functions of this receptor. This technical guide provides an in-depth overview of the role of this compound in 5-HT2B receptor function, with a focus on its pharmacological profile, signaling mechanisms, and the experimental protocols used for its characterization.

Pharmacological Profile of this compound

This compound is characterized by its high affinity and selectivity for the 5-HT2B receptor. Its pharmacological parameters are summarized below, providing a quantitative basis for its use in experimental settings.

Data Presentation

Table 1: Binding Affinity of this compound for the 5-HT2B Receptor

| Parameter | Value (nM) | Receptor Source | Radioligand | Reference |

| Ki | ≈ 1–5 | Human recombinant | [3H]-LSD or [3H]-5-HT | [1] |

Table 2: Functional Potency of this compound at the 5-HT2B Receptor

| Assay | EC50 (nM) | Cell Line | Measurement | Reference |

| Phosphoinositide Hydrolysis | 18 | Human Uterine Smooth Muscle Cells | Phosphoinositide Turnover | [2] |

| Intracellular Calcium Mobilization | Low nanomolar range | CHO-K1 or HEK293 cells | Intracellular Ca2+ | [1] |

Table 3: Selectivity Profile of this compound

| Receptor Subtype | Selectivity (fold) vs. 5-HT2B | Reference |

| 5-HT2A | >100 | [1] |

| 5-HT2C | >100 |

Signaling Pathways of the 5-HT2B Receptor Activated by this compound

Activation of the 5-HT2B receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway. However, evidence also points to the involvement of other downstream effectors and interacting pathways.

Canonical Gq/11 Signaling Pathway

The primary signaling mechanism of the 5-HT2B receptor involves its coupling to Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Canonical Gq/11 signaling pathway activated by this compound.

Downstream and Interacting Signaling Pathways

Beyond the canonical Gq/11 pathway, this compound-mediated 5-HT2B receptor activation has been shown to influence other signaling cascades, highlighting the complexity of its cellular effects.

-

ERK Pathway Activation: Activation of the 5-HT2B receptor can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway. This can occur through both Gq/11-dependent and independent mechanisms and is often associated with cellular proliferation and differentiation.

-

Transforming Growth Factor-β (TGF-β) Signaling: The 5-HT2B receptor has been implicated in modulating the activity of the TGF-β signaling pathway. This interaction is particularly relevant in the context of fibrosis and tissue remodeling.

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Recent studies have suggested a functional link between the 5-HT2B receptor and the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and xenobiotic metabolism. This compound has been shown to induce transcriptional changes that are partly mediated through AhR activation.

Downstream and interacting signaling pathways of the 5-HT2B receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of this compound's effects on 5-HT2B receptor function. The following sections provide step-by-step protocols for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2B receptor.

Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2B receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand (e.g., [3H]-5-HT or [3H]-LSD at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin), radioligand, and membrane preparation.

-

Competitive Binding: Add varying concentrations of this compound, radioligand, and membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the 5-HT2B receptor by this compound, providing a measure of its potency (EC50).

Workflow for a calcium mobilization assay.

Methodology:

-

Cell Culture:

-

Plate cells (e.g., HEK293 or CHO-K1 cells stably expressing the human 5-HT2B receptor) in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark to allow the dye to enter the cells and be cleaved to its active form.

-

-

Assay Execution:

-

Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for each well.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each concentration of this compound.

-

Plot the fluorescence change against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.

-

ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) in response to this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., primary hepatocytes or cells expressing the 5-HT2B receptor) to 70-80% confluency.

-

Optionally, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at the desired concentration (e.g., 10-6 M) for a specific time course (e.g., 5, 10, 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

-

Conclusion

This compound is a potent and selective agonist of the 5-HT2B receptor, making it an indispensable tool for investigating the receptor's function. Its primary mechanism of action is through the Gq/11 signaling pathway, leading to intracellular calcium mobilization. Furthermore, this compound has been shown to modulate other important signaling cascades, including the ERK, TGF-β, and AhR pathways. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible study of this compound's effects, contributing to a deeper understanding of the multifaceted role of the 5-HT2B receptor in health and disease. As research in this area continues, the use of well-characterized tools like this compound will be crucial for the development of novel therapeutic strategies targeting the 5-HT2B receptor.

References

BW-723C86 and hepatocyte proliferation signaling

An In-depth Technical Guide to BW-723C86 and Hepatocyte Proliferation Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The liver possesses a unique and remarkable capacity for regeneration, a process critical for recovery from injury, surgical resection, or toxic damage.[1] This regenerative response is orchestrated by a complex network of growth factors, cytokines, and signaling molecules.[2] Recently, the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) has been identified as a significant factor in promoting hepatocyte proliferation and liver regeneration.[3][4] Platelet-derived serotonin, released at the site of injury, initiates this process through various 5-HT receptor subtypes expressed in the liver.[4]

This compound is a potent and selective agonist for the serotonin 5-HT2B receptor. Its role in stimulating hepatocyte DNA synthesis and proliferation has been a subject of detailed investigation, revealing a sophisticated signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences hepatocyte proliferation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Signaling Pathway: this compound-Induced Hepatocyte Proliferation

The primary mechanism by which this compound promotes hepatocyte proliferation is indirect, involving the autocrine secretion of Transforming Growth Factor-alpha (TGF-α). The activation of the 5-HT2B receptor initiates a cascade that ultimately leads to the activation of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell growth.

The signaling pathway proceeds as follows:

-

5-HT2B Receptor Activation : this compound binds to and activates the 5-HT2B receptor, a G-protein coupled receptor (GPCR), on the hepatocyte surface.

-

Gq/PLC Activation : The activated receptor stimulates the Gq alpha subunit of its associated G-protein, which in turn activates Phospholipase C (PLC).

-

Calcium Signaling and TGF-α Secretion : PLC activation leads to an increase in intracellular calcium (Ca²⁺). This calcium signal triggers the autocrine secretion of TGF-α from the hepatocyte into the extracellular space. Studies have shown that TGF-α levels in the culture medium increase significantly within 5 minutes of stimulation with this compound (10⁻⁶ M), reaching a maximum level of 30 pg/mL after 10 minutes.

-

EGF/TGF-α Receptor Transactivation : The secreted TGF-α binds to and activates its receptor, the EGF/TGF-α Receptor Tyrosine Kinase (RTK), on the same cell.

-

Downstream Mitogenic Cascade : The activated EGF/TGF-α RTK initiates a well-established mitogenic signaling cascade involving Phosphatidylinositol 3-kinase (PI3K), Extracellular signal-regulated kinase 2 (ERK2), and the mammalian Target of Rapamycin (mTOR).

-

p70S6K Activation and Proliferation : This cascade culminates in the phosphorylation and activation of the 70-kDa ribosomal protein S6 kinase (p70S6K), a key regulator of protein synthesis and cell growth. The activation of p70S6K drives the cell cycle, leading to DNA synthesis and ultimately, hepatocyte proliferation.

Quantitative Data Summary

The proliferative effects of this compound and the associated signaling events have been characterized quantitatively in primary adult rat hepatocytes.

Table 1: Key Molecular Events and Timing

| Event | Stimulus | Concentration | Peak Activity Time | Reference |

|---|---|---|---|---|

| TGF-α Secretion | This compound | 10⁻⁶ M | 10 minutes | |

| EGF/TGF-α RTK Phosphorylation | This compound | 10⁻⁶ M | 5 - 10 minutes |

| p70S6K Phosphorylation | this compound | 10⁻⁶ M | ~30 minutes | |

Table 2: Inhibitors Used to Elucidate the Signaling Pathway

| Inhibitor | Target | Concentration | Effect on this compound-induced Proliferation | Reference |

|---|---|---|---|---|

| LY272015 | Selective 5-HT2B Antagonist | 10⁻⁷ M | Complete Inhibition | |

| U-73122 | Specific PLC Inhibitor | 10⁻⁶ M | Complete Inhibition | |

| BAPTA/AM | Intracellular Ca²⁺ Chelator | 10⁻⁷ M | Inhibition | |

| AG1478 | Specific EGF/TGF-α RTK Inhibitor | 10⁻⁶ M | Complete Inhibition | |

| LY294002 | Specific PI3K Inhibitor | 3x10⁻⁷ M | Complete Inhibition | |

| PD98059 | Specific ERK Inhibitor | 10⁻⁶ M | Complete Inhibition | |

| Rapamycin | Specific mTOR Inhibitor | 10 ng/mL | Complete Inhibition |

| LY2584702 | Specific p70S6K Inhibitor | 10⁻⁸–10⁻⁷ M | Complete Inhibition | |

The Dual Role of the 5-HT2B Receptor in Liver Homeostasis

While activation of the 5-HT2B receptor on hepatocytes is pro-proliferative, its stimulation on hepatic stellate cells (HSCs) has an opposing, anti-proliferative effect on neighboring hepatocytes. This highlights a complex paracrine regulatory mechanism.

In chronic liver disease, activated HSCs are the primary source of fibrotic matrix. Serotonin stimulation of 5-HT2B receptors on these activated HSCs induces the production and secretion of Transforming Growth Factor-beta 1 (TGF-β1), a potent inhibitor of hepatocyte proliferation. This action is mediated by ERK and the transcription factor JunD. Therefore, the overall effect of a 5-HT2B agonist like this compound on liver regeneration in a diseased state depends on the balance between its direct pro-proliferative signaling in hepatocytes and its indirect anti-proliferative signaling via HSCs.

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of this compound on hepatocyte proliferation.

Primary Hepatocyte Isolation and Culture

This protocol is based on a two-step collagenase perfusion method.

-

Materials : Anesthetic, perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺), digestion buffer (e.g., Williams' Medium E with collagenase), culture medium (e.g., serum-free Williams' Medium E with supplements like insulin, dexamethasone), collagen-coated culture plates.

-

Procedure :

-

Anesthetize the subject animal (e.g., Wistar rat).

-

Cannulate the portal vein and begin perfusion with pre-warmed perfusion buffer to wash out blood.

-

Switch to the digestion buffer and perfuse until the liver tissue is visibly digested.

-

Excise the liver, transfer to a sterile dish with culture medium, and gently dissociate the cells.

-

Filter the cell suspension through a sterile mesh (e.g., 100 µm) to remove undigested tissue.

-

Wash the hepatocytes by low-speed centrifugation (e.g., 50 x g for 1-2 minutes) several times to pellet hepatocytes and remove non-parenchymal cells.

-

Determine cell viability using a method like trypan blue exclusion.

-

Plate the isolated hepatocytes on collagen-coated dishes at a desired density (e.g., 3.3 x 10⁴ cells/cm²) in culture medium and incubate.

-

Hepatocyte Proliferation Assay (DNA Synthesis)

This assay measures the incorporation of a labeled nucleoside analog into newly synthesized DNA.

-

Materials : this compound, inhibitors (as needed), labeling reagent (e.g., BrdU or ³H-thymidine), cell lysis buffer, detection antibody (for BrdU) or scintillation counter (for ³H-thymidine).

-

Procedure :

-

Culture primary hepatocytes as described above. Allow cells to attach for several hours (e.g., 3 hours).

-

Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10⁻⁶ M), with or without specific inhibitors.

-

Add the labeling reagent (e.g., BrdU) to the culture medium.

-

Incubate for a defined period (e.g., 4 hours) to allow for DNA synthesis.

-

Wash the cells to remove unincorporated label.

-

Fix and permeabilize the cells.

-

Quantify the incorporated label. For BrdU, this involves an immunoassay with a specific antibody. For ³H-thymidine, this involves cell lysis and measurement of radioactivity using a scintillation counter.

-

Western Blotting for Phosphorylated Proteins

This technique is used to detect the activation of specific signaling proteins.

-

Materials : Lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk), primary antibodies (specific for phosphorylated and total proteins, e.g., anti-phospho-p70S6K, anti-total-p70S6K), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

-

Procedure :

-

Culture and treat hepatocytes with this compound for various time points (e.g., 0, 5, 10, 30, 60 minutes).

-

Lyse the cells on ice and collect the protein lysate.

-

Determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Conclusion and Future Directions

This compound is a valuable tool for investigating the role of serotonin signaling in liver physiology. Its ability to potently stimulate hepatocyte proliferation is mediated by a 5-HT2B receptor-dependent pathway that involves the autocrine release of TGF-α and subsequent transactivation of the EGF/TGF-α receptor signaling cascade. However, the opposing effect of 5-HT2B activation on hepatic stellate cells introduces a layer of complexity that is crucial for understanding its potential therapeutic applications, especially in the context of chronic liver diseases where fibrosis is a key feature.

Future research should focus on dissecting the balance between the pro-proliferative effects on hepatocytes and the pro-fibrotic/anti-proliferative signaling through HSCs in vivo. Developing strategies to selectively target 5-HT2B receptors on hepatocytes could offer a novel therapeutic approach to enhance liver regeneration while avoiding the potential exacerbation of fibrosis.

References

- 1. The emerging role of serotonin in liver regeneration [smw.ch]

- 2. Molecular mechanisms in liver repair and regeneration: from physiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. libir.josai.ac.jp [libir.josai.ac.jp]

- 4. Serotonin: a double-edged sword for the liver? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gq/11 Protein-Coupled Receptor Activation by BW-723C86

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation of the Gq/11 protein-coupled 5-hydroxytryptamine 2B (5-HT2B) receptor by the selective agonist BW-723C86. This document details the compound's binding affinity, functional potency, and the downstream signaling cascades it initiates. It is designed to serve as a core resource, offering detailed experimental methodologies and structured quantitative data to facilitate further research and drug development efforts in this area.

Core Concepts: this compound and the 5-HT2B Receptor

This compound is a tryptamine derivative that functions as a selective and potent agonist for the 5-HT2B receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[1][2] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT2B receptor in various systems, including cardiovascular and neurological functions.[1] While generally selective, it's noteworthy that this compound also exhibits some activity as a 5-HT2C agonist, being approximately three times more selective for the 5-HT2B receptor.[2]

The activation of the 5-HT2B receptor by this compound initiates a canonical signaling pathway through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in a diverse array of cellular responses.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound binding and functional activity at the 5-HT2B receptor.